molecular formula C15H17NO2 B8362978 2-Amino-3-[hydroxy(phenyl)methyl]benzeneethanol

2-Amino-3-[hydroxy(phenyl)methyl]benzeneethanol

Cat. No. B8362978
M. Wt: 243.30 g/mol
InChI Key: TUMGIRNKPLXTFW-UHFFFAOYSA-N
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Patent
US04568695

Procedure details

A suspension of 5.5 g (0.145 mole) of lithium aluminum hydride in 60 ml of dry tetrahydrofuran was treated with 19.4 g (0.0685 mole) of 2-amino-3-benzoyl benzeneacetic acid, ethyl ester dissolved in 120 ml of dry tetrahydrofuran stirred under nitrogen. After addition was complete, the mixture was continued at reflux for 2 hours. The mixture was then cooled, treated with successive additions of 5.5 ml of water, 5.5 ml of 15% sodium hydroxide and 16.5 ml of water. The mixture was then filtered, the filtrate stripped and the residue recrystallized from toluene. The titled compound (10.2 g) was obtained as pinkish needles,
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:13]([C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:22][C:23](OCC)=[O:24].O.[OH-].[Na+]>O1CCCC1>[NH2:7][C:8]1[C:13]([CH:14]([OH:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:22][CH2:23][OH:24] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)OCC
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
O
Name
Quantity
5.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16.5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C(C1=CC=CC=C1)O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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